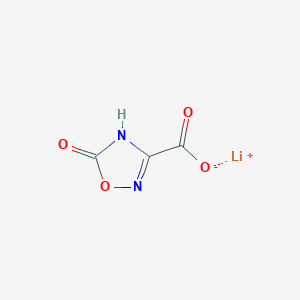

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles.

Métodos De Preparación

The synthesis of 1,2,4-oxadiazoles, including Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate, typically involves the cyclization of amidoximes with carbonyl compounds. Common synthetic routes include:

Reaction with Carboxylic Acids: Amidoximes react with carboxylic acids in the presence of dehydrating agents to form 1,2,4-oxadiazoles.

Reaction with Aldehydes: Amidoximes can also react with aldehydes under acidic or basic conditions to yield 1,2,4-oxadiazoles.

Reaction with Esters: Another method involves the reaction of amidoximes with esters, often catalyzed by bases.

Análisis De Reacciones Químicas

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxadiazole ring.

Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazoles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate exhibits significant antimicrobial properties. Research has shown that derivatives of oxadiazoles can act as effective antibacterial and antiviral agents. For instance, a study indicated that certain oxadiazole derivatives demonstrated potent activity against various bacterial strains and viruses, making them candidates for drug development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study found that 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives exhibited higher inhibitory potency against human tumor cell lines compared to their counterparts. The derivatives showed promising results with IC50 values indicating their effectiveness in inhibiting cancer cell growth .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound 1 | 2.76 | Ovarian Cancer |

| Compound 2 | 9.27 | Prostate Cancer |

| Compound 3 | 0.003 | Renal Cancer |

Agricultural Applications

Herbicidal and Insecticidal Properties

Oxadiazoles have been recognized for their biological activity in agriculture. The compound can be utilized as a herbicide or insecticide due to its ability to inhibit specific biochemical pathways in plants and pests. Studies have shown that oxadiazole derivatives can effectively control weed growth and pest populations while posing minimal risk to non-target organisms .

Materials Science

Polymeric Applications

this compound can serve as a building block in the synthesis of novel polymers with enhanced properties. The incorporation of oxadiazole units into polymeric structures can improve thermal stability and mechanical strength. Research is ongoing to optimize these materials for applications in coatings and composites .

Case Study 1: Antimicrobial Screening

A series of lithium oxadiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions on the oxadiazole ring exhibited significantly lower minimum inhibitory concentrations (MICs), indicating their potential as new antimicrobial agents.

Case Study 2: Anticancer Evaluation

In a comparative study of various oxadiazole derivatives against a panel of cancer cell lines, this compound was found to have superior cytotoxic effects against ovarian cancer cells compared to traditional chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that these compounds induce apoptosis in a dose-dependent manner.

Mecanismo De Acción

The mechanism of action of Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in the target organisms .

Comparación Con Compuestos Similares

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds in the 1,2,4-oxadiazole family, such as:

1,2,3-Oxadiazole: This isomer has different chemical properties and biological activities compared to 1,2,4-oxadiazoles.

1,2,5-Oxadiazole: Another isomer with distinct reactivity and applications.

1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern and the presence of lithium, which imparts unique chemical and biological properties to the compound .

Actividad Biológica

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, known for its diverse biological activities. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, along with a carboxylate group. Its structure contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Target Interactions

This compound exhibits activity against various pathogens, including bacteria and cancer cells. The mechanism of action primarily involves the inhibition of key enzymatic pathways crucial for the survival and replication of these pathogens. For instance, it has been reported to interact with specific enzymes that play roles in oxidative stress responses and apoptosis pathways .

Biochemical Pathways

Research indicates that this compound modulates oxidative stress responses by influencing signaling molecules involved in cellular defense mechanisms. It has been shown to upregulate antioxidant enzymes, enhancing the cell's ability to manage reactive oxygen species (ROS), thereby promoting cell survival under stress conditions .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, which suggests potential applications as an anti-infective agent. The compound's structure allows it to disrupt essential cellular functions in pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have shown that it possesses moderate antiproliferative activity against specific human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and NCI H292 (lung carcinoma). The mechanism appears to involve the induction of oxidative stress leading to apoptosis in sensitive cell lines .

Case Studies

A study evaluating the antiproliferative effects of various oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values indicating significant cytotoxicity against HL-60 cells. For example, related compounds showed IC50 values ranging from 19 µM to 42 µM, suggesting that structural modifications could enhance their efficacy .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | IC50 (µM) | Target Pathway |

|---|---|---|---|

| This compound | Antimicrobial and anticancer | Varies | Oxidative stress modulation |

| 3-Aryl-5-pentyl-1,2,4-oxadiazoles | Antiproliferative | 19 - 42 | Apoptosis induction |

| 5-Oxo-2,5-dihydro-1,2,4-oxadiazole derivatives | Anti-infective agents | Not specified | Enzyme inhibition |

Propiedades

IUPAC Name |

lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECWSOJIJSAFX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NOC(=O)N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.